A Comprehensive Technical Guide to the Physical Properties of Deuterated Acetone
A Comprehensive Technical Guide to the Physical Properties of Deuterated Acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated acetone ((CD₃)₂CO), also known as acetone-d₆, is an isotopologue of acetone where the hydrogen atoms have been replaced by deuterium. This alteration imparts unique properties that make it an indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a valuable tool in various research and drug development applications.[1] This guide provides an in-depth overview of the core physical properties of deuterated acetone, detailed experimental protocols for their determination, and a workflow for its primary application.
Core Physical and Chemical Properties
The physical properties of deuterated acetone are critical for its application and handling. The following tables summarize key quantitative data.
| General Properties | |
| Chemical Formula | C₃D₆O |
| Molar Mass | 64.12 g/mol [2][3][4][5] |
| CAS Number | 666-52-4[2][3][4] |
| Appearance | Colorless liquid[2][6] |
| Deuteration Degree | Typically ≥99.8 atom % D[7] |
| Thermodynamic Properties | |
| Melting Point | -95.4 °C to -93.0 °C[3][8][9] |
| Boiling Point | 55.0 °C to 56.2 °C (at 1013 hPa)[3][8][9] |
| Density | 0.872 g/cm³ (at 25 °C) to 0.88 g/cm³ (at 20 °C)[2][3][4][8] |
| Vapor Pressure | 233 hPa (at 20 °C) to 245 hPa (at 20 °C)[3][8] |
| Flash Point | -19 °C to < -20 °C[3][8] |
| Autoignition Temperature | 465 °C[8] |
| Optical and Spectroscopic Properties | |
| Refractive Index (n 20/D) | 1.355[2][10] |
| ¹H NMR Residual Peak | ~2.05 ppm (quintet)[11][12] |
| ¹³C NMR Signal | ~29.92 ppm (septet), ~206.68 ppm (singlet)[12] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of deuterated acetone.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of deuterated acetone equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or oil bath)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level just above the side arm.
-
Add a small amount (approximately 0.5-1 mL) of deuterated acetone into the small test tube.
-
Place the capillary tube, with its open end downwards, into the test tube containing the deuterated acetone.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the deuterated acetone is below the level of the heating liquid.
-
Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the bath.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which deuterated acetone transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer (calibrated)
Procedure:
-
Introduce a small amount of liquid deuterated acetone into a capillary tube via cooling. The open end of the capillary is touched to the surface of the liquid, and the capillary is then cooled in a dry ice/acetone bath to draw in and solidify the sample.
-
The solidified sample should form a compact column of about 2-3 mm at the bottom of the tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4] For a pure substance, this range should be narrow.
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of deuterated acetone.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with deuterated acetone, ensuring no air bubbles are trapped. Insert the stopper and allow the excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
-
Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass (m₂).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m₃).
-
The density of the deuterated acetone (ρ) can be calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water where ρ_water is the density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when passing through deuterated acetone.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp or a white light source with a compensator)
-
Dropper or pipette
Procedure:
-
Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.
-
Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a soft lens tissue.
-
Using a dropper, place a few drops of deuterated acetone onto the lower prism.
-
Close the prisms and ensure the liquid spreads evenly between them.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
If using a white light source, adjust the compensator to eliminate any color fringes at the boundary.
-
Read the refractive index value from the instrument's scale.[12]
Mandatory Visualization
The primary application of deuterated acetone is as a solvent for NMR spectroscopy. The following diagram illustrates a typical workflow for preparing a sample for NMR analysis.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. quora.com [quora.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. thinksrs.com [thinksrs.com]
- 5. quora.com [quora.com]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. mt.com [mt.com]
